4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a complex substituent at the 4-position. The 4-substituent comprises a methylene bridge linked to a cyclopropylamino group and an (S)-2-amino-propionyl moiety. The stereochemistry of the amino-propionyl group (S-configuration) introduces chirality, which may influence its biological interactions. The tert-butyl ester serves as a protective group, enhancing solubility during synthesis.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[[[(2S)-2-aminopropanoyl]-cyclopropylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-12(18)15(21)20(14-5-6-14)11-13-7-9-19(10-8-13)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCHWKGDKDWCJE-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353995-20-6) is a complex organic molecule notable for its potential applications in medicinal chemistry. Its structure includes a piperidine ring, an amino acid derivative, and a tert-butyl ester functional group, which may influence its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.5 g/mol. Its unique features include:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many biologically active compounds.
- Cyclopropyl Group : This substituent can enhance the binding affinity to biological targets due to its unique steric properties.
- Amino Acid Derivative : The presence of an amino acid moiety may confer specific pharmacological properties.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary data suggest several potential areas of interest:
1. Pharmacological Properties
Compounds with similar structures have been studied for various pharmacological activities, including:
- Antidepressant Effects : Some piperidine derivatives have shown promise in treating depression by modulating neurotransmitter systems.
- Analgesic Properties : Analogous compounds have been investigated for their pain-relieving effects, particularly in opioid receptor interactions.
2. Binding Affinity Studies
Initial studies indicate that the compound may exhibit significant binding affinity to various biological targets. For instance, structural analogs have demonstrated interactions with:
| Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Opioid Receptors | 10 nM | |
| Serotonin Receptors | 25 nM | |
| Dopamine Receptors | 15 nM |
These interactions suggest that the compound could be further explored for its therapeutic potential in neurological disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. The introduction of the tert-butyl group serves to protect the carboxylic acid functionality, facilitating further reactions under mild conditions. Variants of this compound have also been synthesized to explore different pharmacological profiles.
Comparison with Similar Compounds
Positional Isomers
- 2-{[(S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (Ref: 10-F080834) Structural Difference: Substituent at the 2-position of piperidine vs. 4-position in the target compound. Impact: Positional isomerism affects spatial orientation. The 2-substituted isomer may exhibit altered binding kinetics due to steric hindrance near the piperidine nitrogen. This could reduce bioavailability compared to the 4-substituted target .
- (S)-3-{[(S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1401666-43-0) Structural Difference: Substituent at the 3-position. Metabolic stability could differ due to varying exposure to enzymes .
Substituent Variations
Cyclic and Heterocyclic Groups
- 4-[Cyclopropylmethyl-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amino]piperidine-1-carboxylic acid tert-butyl ester (EP 1 808 168 B1) Structural Difference: Replaces the amino-propionyl group with a pyridinyl-oxadiazolylmethyl moiety. However, increased hydrophobicity may reduce aqueous solubility compared to the target compound’s amide group .
- 4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Functional Group Modifications
- 4-[(CarboxyMethyl-isopropyl-amino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester Structural Difference: Carboxymethyl-isopropyl group instead of amino-propionyl-cyclopropyl. In contrast, the target’s amide group remains neutral, favoring blood-brain barrier penetration .
- tert-butyl (1-acetylpiperidin-4-yl)carbamate (EP 4 219 465 A2)
Data Table: Key Properties of Selected Compounds
*Exact formula inferred from structural analogs; CAS 1401666-43-0 provides partial validation.
Preparation Methods
Core Piperidine Ring Functionalization
The piperidine core is typically functionalized at the 4-position to introduce the cyclopropyl-amino-methyl group. Common precursors include:
(S)-2-Amino-Propionyl Moiety Coupling
The chiral (S)-2-amino-propionyl group is attached via:
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Peptide coupling : Using EDCl/HOBt or HATU with DIPEA in dichloromethane.
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Reductive amination : Sodium triacetoxyborohydride (STAB) in methanol at 0–25°C.
Detailed Synthetic Protocols
Method 1: Sequential Alkylation and Reductive Amination
Steps :
-
Starting material : 4-Formylpiperidine-1-carboxylic acid tert-butyl ester.
-
Cyclopropanation :
-
Reductive amination :
Key data :
Method 2: Chloroform-Mediated Cyclopropane Synthesis
Steps :
-
Starting material : 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.
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Haloform reaction :
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Cyclopropane formation :
-
Reduction :
Key data :
Method 3: Solid-Phase Synthesis for Scalability
Steps :
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Resin-bound piperidine : Use Wang resin with tert-butyl ester protection.
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Cyclopropyl-amino coupling :
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React with cyclopropylamine and HATU/DIPEA in DMF.
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(S)-2-Amino-propionyl attachment :
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Couple Fmoc-(S)-alanine using standard SPPS protocols.
-
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Cleavage : TFA/DCM (95:5) to release the compound.
Advantages :
Optimization Challenges and Solutions
Stereochemical Control
tert-Butyl Ester Stability
Cyclopropane Ring Strain
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Issue : Ring-opening during nucleophilic substitutions.
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Solution : Employ mild bases (Cs₂CO₃) and polar aprotic solvents (DMF).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total yield | 63% | 58% | 72% |
| Purity (HPLC) | 98% | 95% | 99% |
| Scalability | Moderate | Low | High |
| Chirality control | Excellent | Moderate | Excellent |
| Key advantage | Short route | Low-cost reagents | High purity |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for preparing 4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis involves three critical stages:
Piperidine Core Formation : The tert-butyl piperidine-1-carboxylate scaffold is prepared via Boc protection of the piperidine nitrogen under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .
Cyclopropane Introduction : A cyclopropylamine group is conjugated to the piperidine ring via reductive amination or nucleophilic substitution, often requiring controlled pH and temperature (e.g., NaBH(OAc)₃ in dichloroethane) .
Stereoselective Coupling : The (S)-2-aminopropionyl moiety is attached using coupling reagents like DCC/DMAP or HATU in anhydrous dichloromethane to preserve stereochemical integrity .
- Optimization : Automated systems and continuous flow synthesis improve reproducibility and yield (>85% purity via HPLC) .
Q. Which analytical techniques are essential for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomeric excess (>98% for the S-configuration) using columns like Chiralpak AD-H and isocratic elution with hexane/ethanol .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopropane protons at δ 0.8–1.2 ppm; tert-butyl singlet at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 382.2234) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Target Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors like GPCRs or kinases (IC₅₀ values <10 µM indicate potential) .
- Cellular Uptake Studies : Radiolabel the compound (e.g., with ³H or ¹⁸F) to assess permeability in Caco-2 monolayers .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
- Methodological Answer :
- Molecular Dynamics Simulations : Compare binding modes of the compound and analogs (e.g., vs. 16) to identify critical interactions (e.g., hydrogen bonding with kinase hinge regions) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for cyclopropane vs. non-cyclopropane derivatives to explain potency differences .
- Data Reconciliation : Cross-reference experimental IC₅₀ values with QSAR models to isolate steric/electronic factors causing variability .
Q. What strategies optimize stereochemical control during the coupling of the (S)-2-aminopropionyl group?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily attach a menthol-derived group to the amine to enforce S-configuration, followed by cleavage .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers in racemic mixtures .
- In Situ Monitoring : ReactIR tracks reaction progress to minimize epimerization (e.g., maintain pH <7 and T <25°C) .
Q. How can reaction path search methods (e.g., quantum chemical calculations) improve synthetic yield?
- Methodological Answer :
- Transition State Analysis : Identify rate-limiting steps (e.g., cyclopropane ring strain) using DFT calculations (B3LYP/6-31G*) to adjust reagents (e.g., switch from DCC to EDC for milder conditions) .
- Machine Learning : Train models on PubChem data () to predict optimal solvents (e.g., DMF vs. THF) for coupling reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity profiles of tert-butyl piperidine carboxylates?
- Methodological Answer :
- Dose-Response Reproducibility : Re-test the compound in multiple cell lines (e.g., HEK293, HepG2) using standardized MTT assays .
- Metabolite Identification : LC-MS/MS analyzes degradation products (e.g., tert-butyl ester hydrolysis) that may cause false-positive toxicity .
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .
Experimental Design Tables
| Parameter | Synthesis Optimization | Biological Assay |
|---|---|---|
| Key Variable | Solvent polarity (logP) | Target receptor concentration |
| Control | DMF (high polarity) vs. THF (moderate) | Competitive ligand (e.g., ATP for kinases) |
| Measurement | Yield by gravimetry | IC₅₀ via nonlinear regression |
| Statistical Test | ANOVA with Tukey post-hoc | Student’s t-test (p <0.05) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
